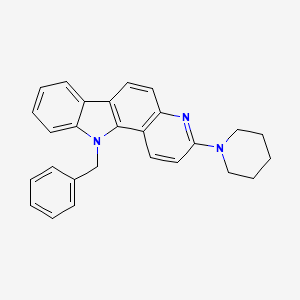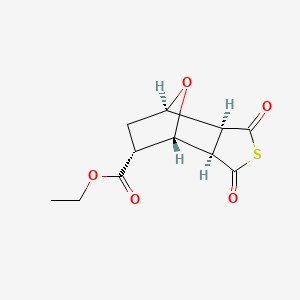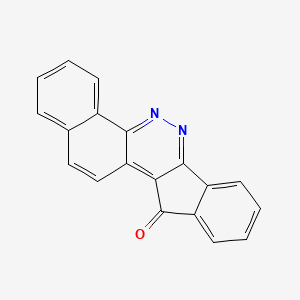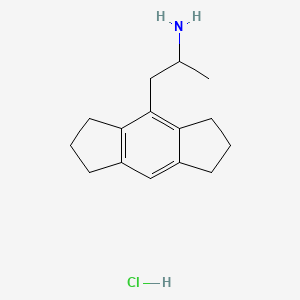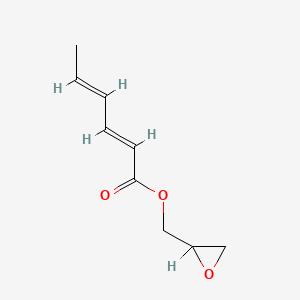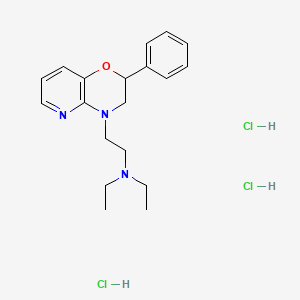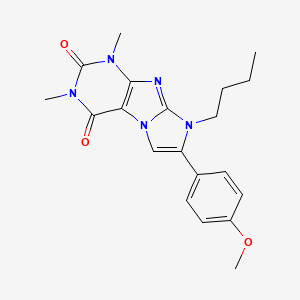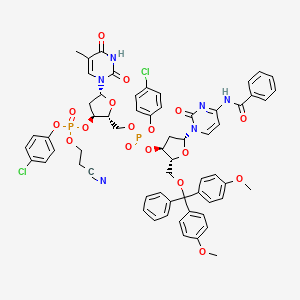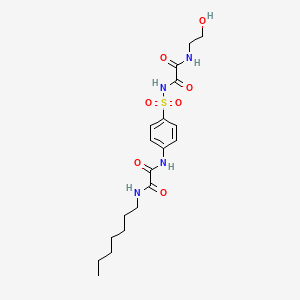
N-Benzoyl-3-mercaptothiovaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzoyl-3-mercaptothiovaline is an organic compound characterized by the presence of a benzoyl group attached to a mercaptothiovaline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-3-mercaptothiovaline typically involves the reaction of benzoyl chloride with 3-mercaptothiovaline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride ion by the thiol group of 3-mercaptothiovaline.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide or sulfonic acid.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various benzoyl-substituted derivatives.
科学研究应用
N-Benzoyl-3-mercaptothiovaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-Benzoyl-3-mercaptothiovaline involves its interaction with various molecular targets through its reactive thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The benzoyl group may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
- N-Benzoyl-3-mercaptoalanine
- N-Benzoyl-3-mercaptothiazole
- N-Benzoyl-3-mercaptobenzothiazole
Comparison: N-Benzoyl-3-mercaptothiovaline is unique due to the presence of both a benzoyl group and a mercaptothiovaline moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
91641-20-2 |
|---|---|
分子式 |
C12H15NO3S2 |
分子量 |
285.4 g/mol |
IUPAC 名称 |
2-benzamido-3-(disulfanyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15NO3S2/c1-12(2,18-17)9(11(15)16)13-10(14)8-6-4-3-5-7-8/h3-7,9,17H,1-2H3,(H,13,14)(H,15,16) |
InChI 键 |
OITWCAOQJMFLST-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C(=O)O)NC(=O)C1=CC=CC=C1)SS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




